molecular formula C₁₇H₁₆ClNO₅S B1146088 Asenapine 11-Hydroxysulfate CAS No. 1399103-21-9

Asenapine 11-Hydroxysulfate

Cat. No. B1146088
CAS RN: 1399103-21-9
M. Wt: 381.83
InChI Key:
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Description

Asenapine 11-Hydroxysulfate is a derivative of asenapine, a compound utilized for its antipsychotic properties. The focus here is on the chemical and physical aspects of this compound, excluding its pharmacological applications and side effects.

Synthesis Analysis

The synthesis of this compound and its stable isotope-labeled metabolites involves several steps, including the effective utilization of labeled precursors. This process demonstrates the compound's chemical versatility and the potential for further modification (Kuethe, 2012).

Molecular Structure Analysis

Although specific studies detailing the molecular structure analysis of this compound were not identified, the general approach to understanding its structure would involve spectroscopic methods such as NMR and mass spectrometry, which are crucial for elucidating the arrangement of atoms within the molecule.

Chemical Reactions and Properties

Asenapine derivatives, including this compound, undergo various chemical reactions, such as oxidation and reduction, which are fundamental to their metabolic pathways. These reactions facilitate the formation of multiple metabolites, indicating the compound's reactive nature and its interaction with biological systems (Wetering-Krebbers et al., 2011).

Scientific Research Applications

  • Synthesis and Metabolic Studies :

    • Stable isotope-labeled synthesis of major metabolites of asenapine, including Asenapine 11-Hydroxysulfate, was described, emphasizing the effective utilization of labeled precursors in drug metabolism studies (Kuethe, 2012).
    • A study on the metabolism and excretion of asenapine in healthy male subjects identified Asenapine 11-O-sulfate as a principal circulating metabolite, highlighting its significance in the pharmacokinetic profile of asenapine (van de Wetering-Krebbers et al., 2011).
  • Pharmacological Effects :

    • Asenapine's unique receptor signature, including its interaction with various serotonin, dopamine, adrenoceptors, and histamine receptors, was characterized, providing insights into its pharmacological action which might involve this compound (Shahid et al., 2009).
    • The influence of long-term treatment with asenapine on liver cytochrome P450 expression and activity in rats was studied, suggesting potential implications for this compound in metabolic pathways (Danek et al., 2021).
  • Therapeutic Applications :

    • Asenapine's efficacy in treating schizophrenia and bipolar disorder was examined, indicating its therapeutic applications which may involve metabolites like this compound in its mechanism of action (Citrome, 2014).
    • The drug's effects on mood-related behaviors and serotonin receptor-mediated neurotransmission were analyzed, providing further context on the role of its metabolites in modulating psychiatric symptoms (Delcourte et al., 2017).

Mechanism of Action

Target of Action

Asenapine 11-Hydroxysulfate, also known as Asenapine, is an atypical antipsychotic multireceptor neuroleptic drug . It shows strong antagonism for 5HT2A (serotonin) and D2 (dopamine) receptors . These receptors play a crucial role in the regulation of mood and behavior .

Mode of Action

Asenapine’s mode of action is primarily through its antagonistic activity at serotonin and dopamine receptors . It enhances the efflux of dopamine (DA) and acetylcholine (Ach) in the brain . This interaction with its targets leads to changes in neurotransmitter levels, which can help improve cognitive function and negative symptoms in patients with schizophrenia .

Biochemical Pathways

The biochemical pathways affected by Asenapine involve the serotonin and dopamine neurotransmitter systems . By antagonizing the 5HT2A and D2 receptors, Asenapine can enhance the efflux of dopamine and acetylcholine in the brain . This can lead to downstream effects such as improved cognitive function and reduced negative symptoms in patients with schizophrenia .

Pharmacokinetics

Asenapine exhibits extensive first-pass metabolism if ingested . It is absorbed in the oral mucosa with a Tmax occurring between 30 and 90 minutes . The terminal half-life is approximately 24 hours . Asenapine has multiple inactive metabolites, produced via direct glucuronidation (primarily via UGT1A4), demethylation, and oxidative metabolism (primarily via CYP1A2) . Hepatic and renal routes contribute approximately equally to the elimination of Asenapine and its metabolites .

Result of Action

The molecular and cellular effects of Asenapine’s action include a proliferative and anti-peroxidative effect in HL-1 cells . It also affects Ca2+ movements through cAMP/PKA and PLC-dependent signaling and the involvement of 5HT1A receptors .

Action Environment

The action, efficacy, and stability of Asenapine can be influenced by various environmental factors. For instance, food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) can affect its use . Furthermore, the transdermal patch needs to be changed once daily, and potential skin reactions such as erythema and pruritis can occur .

Safety and Hazards

Asenapine is toxic if swallowed and harmful if inhaled . It is suspected of damaging fertility and the unborn child . It causes damage to organs (Central nervous system, Cardio-vascular system) if swallowed . It also causes damage to organs (Central nervous system) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

[(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-19-8-14-12-6-10(18)2-4-16(12)23-17-5-3-11(24-25(20,21)22)7-13(17)15(14)9-19/h2-7,14-15H,8-9H2,1H3,(H,20,21,22)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUYPKMLVSJPJJ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of synthesizing stable isotope-labeled metabolites like Asenapine 11-Hydroxysulfate?

A1: Synthesizing stable isotope-labeled metabolites is crucial for studying the metabolism and pharmacokinetic properties of drugs like asenapine. These labeled compounds allow researchers to track the drug and its metabolites within the body with high sensitivity and specificity. In the research paper you provided [], the authors synthesized [13CD3]-asenapine 11-hydroxysulfate to investigate the metabolic pathways of asenapine. This knowledge contributes to a better understanding of the drug's efficacy, safety, and potential drug-drug interactions.

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